molecular formula C26H46N2O10 B11701891 Diethyl 5,5'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(5-oxopentanoate)

Diethyl 5,5'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(5-oxopentanoate)

Cat. No.: B11701891
M. Wt: 546.7 g/mol
InChI Key: YDTJEFUXVZSKGA-UHFFFAOYSA-N
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Description

ETHYL 5-[16-(5-ETHOXY-5-OXOPENTANOYL)-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL]-5-OXOPENTANOATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[16-(5-ETHOXY-5-OXOPENTANOYL)-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL]-5-OXOPENTANOATE involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the esterification of 5-ethoxy-5-oxopentanoic acid with ethyl alcohol under acidic conditions to form ethyl 5-ethoxy-5-oxopentanoate . This intermediate is then reacted with 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane in the presence of a coupling agent to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[16-(5-ETHOXY-5-OXOPENTANOYL)-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL]-5-OXOPENTANOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

ETHYL 5-[16-(5-ETHOXY-5-OXOPENTANOYL)-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL]-5-OXOPENTANOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and in drug delivery systems.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 5-[16-(5-ETHOXY-5-OXOPENTANOYL)-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL]-5-OXOPENTANOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-[16-(5-ETHOXY-5-OXOPENTANOYL)-1,4,10,13-TETRAOXA-7,16-DIAZACYCLOOCTADECAN-7-YL]-5-OXOPENTANOATE is unique due to its complex structure, which includes multiple functional groups and a macrocyclic ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C26H46N2O10

Molecular Weight

546.7 g/mol

IUPAC Name

ethyl 5-[16-(5-ethoxy-5-oxopentanoyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-oxopentanoate

InChI

InChI=1S/C26H46N2O10/c1-3-37-25(31)9-5-7-23(29)27-11-15-33-19-21-35-17-13-28(14-18-36-22-20-34-16-12-27)24(30)8-6-10-26(32)38-4-2/h3-22H2,1-2H3

InChI Key

YDTJEFUXVZSKGA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC(=O)N1CCOCCOCCN(CCOCCOCC1)C(=O)CCCC(=O)OCC

Origin of Product

United States

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